Halisulfate 1, (rel)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Halisulfate 1, (rel)- is an organic molecular entity. It has a role as a metabolite.
Scientific Research Applications
Inhibition in Rice Blast Fungus
Halisulfate 1, sourced from the tropical sponge Hippospongia spp., is shown to be effective against the rice blast fungus Magnaporthe grisea. It functions as an isocitrate lyase inhibitor, reducing both the formation of appressorium and the infection of rice plants by this fungus. This highlights its potential as a candidate for crop protection, especially for safeguarding rice plants from M. grisea (Shin et al., 2007).
Effect on Cell Division in Sea Urchin Eggs
New sesterterpene sulfates including halisulfate 1, isolated from the Australian sponge Darwinella australensis, have shown to inhibit cell division in sea urchin eggs at moderate concentrations. This finding contributes to the understanding of the biological activities of these compounds (Makarieva et al., 2003).
Anti-Malarial Potential
Research involving the marine sponge Coscinoderma sp. has led to the isolation of halisulfate 1 among other compounds. Although some compounds showed moderate antiplasmodial activity against Plasmodium falciparum, halisulfate 1 itself did not exhibit significant activity, providing insights into its specific biological activity profile (Jeong et al., 2019).
Phosphatase Inhibition
A study of compounds isolated from the marine sponge Spongia irregularis, including halisulfate 1, revealed their capacity as moderate inhibitors of protein phosphatases such as calcineurin, PP-1, and PP-2A. This suggests their potential application in the field of enzyme inhibition and related therapeutic areas (Carr et al., 2007).
ICL Inhibition for Antimicrobial Agents
Furthering the understanding of halisulfate 1's role as an isocitrate lyase (ICL) inhibitor, research has been conducted on synthesizing hydroquinone derivatives based on the structure of halisulfates. These studies aim at developing new antimicrobial agents, underscoring the significance of halisulfate 1 in medicinal chemistry (Yang et al., 2007).
properties
Product Name |
Halisulfate 1, (rel)- |
---|---|
Molecular Formula |
C31H47NaO6S |
Molecular Weight |
570.8 g/mol |
IUPAC Name |
sodium;[(E,2R,3R)-1-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-9-(2,5-dihydroxyphenyl)-3,7-dimethylnon-7-en-2-yl] sulfate |
InChI |
InChI=1S/C31H48O6S.Na/c1-21(11-13-24-19-25(32)14-15-27(24)33)9-7-10-23(3)28(37-38(34,35)36)20-26-22(2)12-16-29-30(4,5)17-8-18-31(26,29)6;/h11-12,14-15,19,23,26,28-29,32-33H,7-10,13,16-18,20H2,1-6H3,(H,34,35,36);/q;+1/p-1/b21-11+;/t23-,26+,28-,29+,31-;/m1./s1 |
InChI Key |
MWESFEYZPAHLCJ-NHDYRKAGSA-M |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@]([C@H]1C[C@H]([C@H](C)CCC/C(=C/CC3=C(C=CC(=C3)O)O)/C)OS(=O)(=O)[O-])(CCCC2(C)C)C.[Na+] |
Canonical SMILES |
CC1=CCC2C(CCCC2(C1CC(C(C)CCCC(=CCC3=C(C=CC(=C3)O)O)C)OS(=O)(=O)[O-])C)(C)C.[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.